molecular formula C15H23NO4S2 B12249505 N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B12249505
M. Wt: 345.5 g/mol
InChI Key: YDRDCYGQYITRIS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound with a unique structure that includes both hydroxyl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the butyl chain: The initial step involves the preparation of the 2-hydroxy-4-(methylsulfanyl)butyl moiety through a series of reactions, including alkylation and hydroxylation.

    Coupling with the phenyl group: The next step involves coupling the butyl chain with a 4-methanesulfonylphenyl group.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23NO4S2

Molecular Weight

345.5 g/mol

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-3-(4-methylsulfonylphenyl)propanamide

InChI

InChI=1S/C15H23NO4S2/c1-21-10-9-13(17)11-16-15(18)8-5-12-3-6-14(7-4-12)22(2,19)20/h3-4,6-7,13,17H,5,8-11H2,1-2H3,(H,16,18)

InChI Key

YDRDCYGQYITRIS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

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